![molecular formula C11H14ClNO4S B1333110 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-80-8](/img/structure/B1333110.png)
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
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Overview
Description
“2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid” is a versatile substance used in scientific research. It’s a novel valine-derived compound, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .
Synthesis Analysis
The multi-step synthesis of this compound involves the use of N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives . The structures of the newly synthesized compounds were confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .Molecular Structure Analysis
The molecular structure of this compound was confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact details of these reactions are not available in the search results.Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. It exhibits significant activity against Gram-positive bacterial strains and is also effective against the Candida albicans strain . This suggests its potential use in developing new antimicrobial agents, particularly in the fight against antibiotic-resistant bacteria.
Toxicity Studies
Toxicity assessments have been conducted on aquatic crustaceans, specifically Daphnia magna . These studies are crucial for understanding the environmental impact of this compound and ensuring that its use in medical applications does not adversely affect ecosystems.
In Silico Analysis
In silico studies have been performed to predict the potential mechanism of action and toxicity of this compound . Such computational analyses are essential for streamlining the drug development process by predicting biological activity before in vitro and in vivo testing.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives, including N-acyl-α-amino acids and 1,3-oxazoles . These derivatives expand the range of potential biological activities and applications, opening up new avenues for pharmaceutical research.
Antiviral Properties
While not directly linked to “2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid”, its structural analogs have shown antiviral properties . This indicates that modifications to the compound could lead to new antiviral medications.
Anti-inflammatory Applications
Indole derivatives, which share a similar structural motif with our compound of interest, have demonstrated anti-inflammatory activities . This suggests that “2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid” could potentially be modified to enhance its anti-inflammatory properties.
Cancer Research
Compounds with similar structures have been used in cancer research, particularly in the synthesis of molecules with potential anticancer activities . This compound could be investigated for its efficacy in cancer treatment protocols.
Biofilm Inhibition
The ability to inhibit biofilm formation is another potential application. Biofilms are a major problem in medical settings, and compounds that can prevent their formation are valuable in maintaining sterile environments .
Mechanism of Action
- Antiviral Activity : Some indole derivatives (to which this compound belongs) exhibit antiviral properties . It’s possible that 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid may interfere with viral replication or entry.
- Anti-Inflammatory and Analgesic Effects : Related indole compounds have demonstrated anti-inflammatory and analgesic activities .
- Ulcerogenic Index : Certain derivatives exhibit an ulcerogenic index, which indicates their potential impact on gastric mucosa .
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOJAOITKGOGKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377535 |
Source
|
Record name | 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid | |
CAS RN |
250714-80-8 |
Source
|
Record name | N-[(4-Chlorophenyl)sulfonyl]valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250714-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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